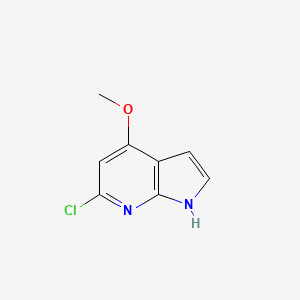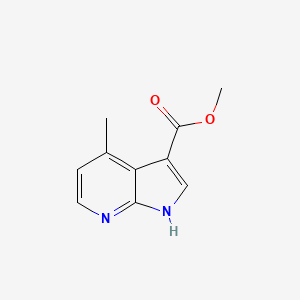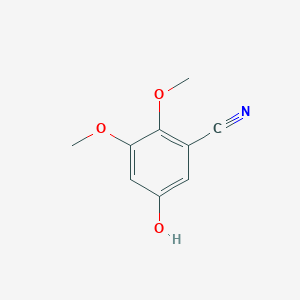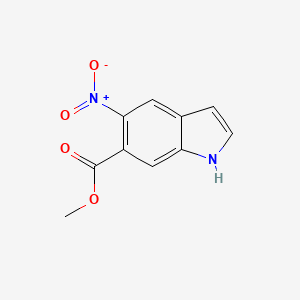
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate
説明
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate, also known as DMAP, is a chemical compound that is widely used in scientific research. It is a derivative of the amino acid phenylalanine and has been shown to have a variety of interesting and useful properties. In
科学的研究の応用
Medicinal Chemistry: Synthesis of Bioactive Molecules
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate: is a versatile intermediate in the synthesis of bioactive molecules. Its structure contains functional groups that are amenable to various chemical reactions, making it a valuable precursor in the development of pharmaceuticals. For instance, the cyano and amino groups can participate in cycloaddition reactions to create diverse heterocyclic compounds, which are often found in drugs with antiviral, antibacterial, and anticancer properties .
Agriculture: Development of Agrochemicals
In agriculture, this compound’s reactivity can be harnessed to develop agrochemicals such as pesticides and herbicides. Its ability to form stable heterocyclic frameworks can lead to the creation of compounds that target specific pests or weeds without affecting crops. This specificity is crucial for sustainable agriculture practices .
Material Science: Creation of Novel Polymers
The compound’s structural features enable it to act as a monomer in polymerization reactions. This can lead to the creation of novel polymers with potential applications in biodegradable materials, coatings, and adhesives. The incorporation of the cyano group can enhance the polymer’s thermal stability and mechanical strength .
Environmental Science: Detoxification Agents
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate: can be used to synthesize compounds that serve as detoxification agents. These agents can break down environmental pollutants into less harmful substances, aiding in the remediation of contaminated sites. The compound’s reactivity with various pollutants makes it a valuable tool in environmental cleanup efforts .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound can be used to study enzyme inhibition. Its structure allows it to mimic substrates or transition states of enzymatic reactions, thereby providing insights into enzyme mechanisms and aiding in the design of inhibitors that can regulate enzyme activity, which is particularly useful in disease treatment .
Pharmacology: Drug Delivery Systems
The compound’s ability to be modified chemically makes it suitable for creating drug delivery systems. By attaching drug molecules to its structure, it can be used to transport drugs to specific sites in the body, increasing the efficacy and reducing the side effects of the drugs .
Analytical Chemistry: Chromatographic Analysis
Finally, in analytical chemistry, 1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate can be utilized in chromatographic analysis as a standard or a derivative for the quantification of complex mixtures. Its unique chemical properties allow for precise separation and identification of components in a sample .
特性
IUPAC Name |
dimethyl 2-(2-amino-4-cyanophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-11(15)10(12(16)18-2)8-4-3-7(6-13)5-9(8)14/h3-5,10H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHSCSGNXGMGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)C#N)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl 2-(2-amino-4-cyanophenyl)propanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



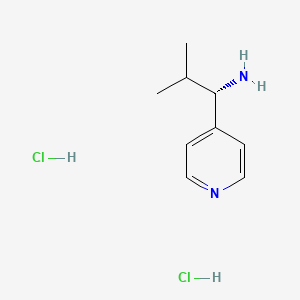
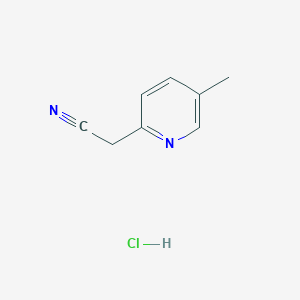


![6-Oxa-9-azaspiro[4.5]decane hydrochloride](/img/structure/B1431548.png)
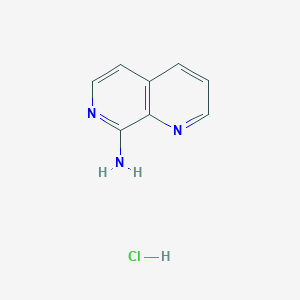
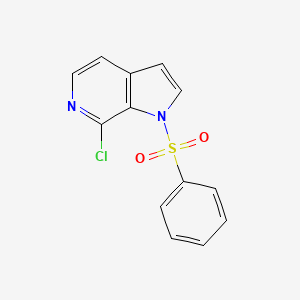

![5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid methyl ester](/img/structure/B1431554.png)
